molecular formula C15H14O B2737569 3,3-Diphenylpropanal CAS No. 4279-81-6

3,3-Diphenylpropanal

Cat. No.: B2737569
CAS No.: 4279-81-6
M. Wt: 210.276
InChI Key: BYNJCCMGUBTMJZ-UHFFFAOYSA-N
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Description

3,3-Diphenylpropanal is an organic compound with the molecular formula C15H14O. It is characterized by the presence of two phenyl groups attached to a propanal backbone. This compound is notable for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanal can be synthesized through several methods. One common approach involves the esterification of diphenylpropionic acid followed by reduction. This method typically uses ethanol and sodium metal as reagents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in these processes .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Diphenylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diphenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 3,3-Diphenylpropionic acid
  • 3,3-Diphenylpropanol
  • Benzenepropanal

Comparison: 3,3-Diphenylpropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 3,3-Diphenylpropanol has an alcohol group, making it more suitable for reduction reactions, while 3,3-Diphenylpropionic acid is more reactive in oxidation reactions. The presence of the aldehyde group in this compound allows for a broader range of chemical transformations .

Properties

IUPAC Name

3,3-diphenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNJCCMGUBTMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.69 mL (23.55 mmol, 1 eq.) of 3,3-diphenylpropanol are dissolved in 100 mL of CH2Cl2 under argon. 10.5 g (24.73 mmol, 1.05 eq.) of Dess Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) are added to the mixture and the solution is stirred for 1 hour 30 min at 0° C. 100 mL of 2 M sodium hydroxide and 100 mL of CH2Cl2 are then added. The organic phase is washed with 2 M sodium hydroxide (twice), with water (twice), dried over MgSO4, filtered and concentrated. The crude reaction product is subjected to chromatography over silica gel (eluent: 5/1 heptane/AcOEt). An oil which crystallises in the form of a white product is recovered (4.76 g, yield=96%).
Quantity
4.69 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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